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molecular formula C11H8N2O2 B8523448 6-cyano-1-methyl-1H-indole-2-carboxylic acid CAS No. 174775-49-6

6-cyano-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B8523448
M. Wt: 200.19 g/mol
InChI Key: ZDIIWUSHXBKFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697911B2

Procedure details

To a solution of 6-Cyano-1-methyl-1H-indole-2-carboxylic acid ethyl ester (51 mg, 0.22 mmol) in 1,4-dioxane/water (5:1, 6 mL) add LiOH monohydrate (13 mg, 0.31 mmol). Stir the reaction mixture at rt overnight. Remove the solvent in vacuo and dissolve the residue in water (2 mL) to form a solution. Acidify with 1 M HCl solution to form a white suspension. Collect the solid by filtration and dry to give the desired product 6-cyano-1-methyl-1H-indole-2-carboxylic acid as a solid (44 mg, 0.22 mmol).
Name
6-Cyano-1-methyl-1H-indole-2-carboxylic acid ethyl ester
Quantity
51 mg
Type
reactant
Reaction Step One
[Compound]
Name
LiOH monohydrate
Quantity
13 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]([CH3:17])[C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[C:10]([C:15]#[N:16])[CH:9]=2)=[O:5])C.Cl>O1CCOCC1.O>[C:15]([C:10]1[CH:9]=[C:8]2[C:13]([CH:14]=[C:6]([C:4]([OH:5])=[O:3])[N:7]2[CH3:17])=[CH:12][CH:11]=1)#[N:16] |f:2.3|

Inputs

Step One
Name
6-Cyano-1-methyl-1H-indole-2-carboxylic acid ethyl ester
Quantity
51 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N(C2=CC(=CC=C2C1)C#N)C
Name
LiOH monohydrate
Quantity
13 mg
Type
reactant
Smiles
Name
Quantity
6 mL
Type
solvent
Smiles
O1CCOCC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the reaction mixture at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in water (2 mL)
CUSTOM
Type
CUSTOM
Details
to form a solution
CUSTOM
Type
CUSTOM
Details
to form a white suspension
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)C1=CC=C2C=C(N(C2=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.22 mmol
AMOUNT: MASS 44 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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